

In-Depth Technical Guide on 2,2-Dimethylpiperazine Dihydrochloride

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Compound of Interest

Compound Name: 2,2-Dimethylpiperazine
dihydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of **2,2-Dimethylpiperazine dihydrochloride**, with a focus on its solubility, synthesis, and relevant biological pathways. While specific quantitative solubility data for **2,2-Dimethylpiperazine dihydrochloride** is not readily available in public literature, this guide compiles qualitative solubility information, general experimental protocols for solubility determination, and detailed synthesis methodologies. Furthermore, it visualizes a key signaling pathway where piperazine derivatives are implicated and a typical synthesis workflow, providing valuable context for research and development activities.

Solubility Data

Quantitative solubility data for **2,2-Dimethylpiperazine dihydrochloride** in various solvents at different temperatures is not extensively documented in publicly accessible sources. However, the free base, 2,2-Dimethylpiperazine, is reported to have excellent solubility in water and organic solvents[1]. This suggests that the dihydrochloride salt is also likely to be highly soluble in aqueous solutions due to its ionic nature.

For related compounds, such as 2,5-Dimethylpiperazine, it is noted to be soluble in water and organic solvents like ethanol and acetone[2]. The solubility of piperazine derivatives is

influenced by factors such as temperature and pH[2]. Increased temperature generally enhances solubility[2].

Table 1: Qualitative Solubility of 2,2-Dimethylpiperazine

Solvent	Qualitative Solubility	Rationale
Water	Excellent[1]	The presence of two nitrogen atoms allows for hydrogen bonding with water molecules.
Organic Solvents	Excellent[1]	The hydrophobic methyl groups can interact favorably with non-polar environments.

It is crucial for researchers to experimentally determine the solubility of **2,2-Dimethylpiperazine dihydrochloride** in their specific solvent systems to ensure accurate and reproducible results.

Experimental Protocols

Solubility Determination: Shake-Flask Method

A standard method for determining the equilibrium solubility of a compound is the shake-flask method.

Materials:

- **2,2-Dimethylpiperazine dihydrochloride**
- Selected solvent (e.g., water, phosphate-buffered saline, ethanol)
- Sealed glass vials
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 µm)

- High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

- Add an excess amount of solid **2,2-Dimethylpiperazine dihydrochloride** to a known volume of the solvent in a sealed vial.
- Place the vial on an orbital shaker at a constant, controlled temperature (e.g., 25 °C or 37 °C).
- Shake the vial for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.
- After equilibration, cease shaking and allow the undissolved solid to settle.
- Centrifuge the vial to further separate the solid from the supernatant.
- Carefully withdraw a sample of the supernatant using a syringe.
- Immediately filter the supernatant through a syringe filter to remove any remaining solid particles.
- Quantify the concentration of the dissolved **2,2-Dimethylpiperazine dihydrochloride** in the filtrate using a validated analytical method such as HPLC.
- The solubility is then reported in units such as mg/mL or mol/L.

Synthesis of 2,2-Dimethylpiperazine

A common method for the synthesis of 2,2-Dimethylpiperazine involves the reduction of 3,3-dimethylpiperazin-2-one[3].

Materials:

- 3,3-dimethylpiperazin-2-one
- Lithium aluminum hydride (LiAlH₄)

- Tetrahydrofuran (THF)
- Water
- Sodium hydroxide
- Celite

Procedure:

- A solution of 3,3-dimethylpiperazin-2-one in THF is prepared and heated.
- In a separate reaction vessel, a suspension of LiAlH_4 in THF is prepared under a nitrogen atmosphere.
- The solution of 3,3-dimethylpiperazin-2-one is slowly added to the LiAlH_4 suspension, controlling the exothermic reaction.
- The reaction mixture is stirred, and the completion of the reaction is monitored.
- The reaction is carefully quenched by the slow addition of water, followed by a sodium hydroxide solution.
- The resulting mixture is filtered through Celite to remove inorganic salts.
- The filtrate is concentrated under reduced pressure.
- The crude product is then purified by fractional distillation to yield 2,2-dimethylpiperazine[3].

Signaling Pathway and Workflow Visualizations

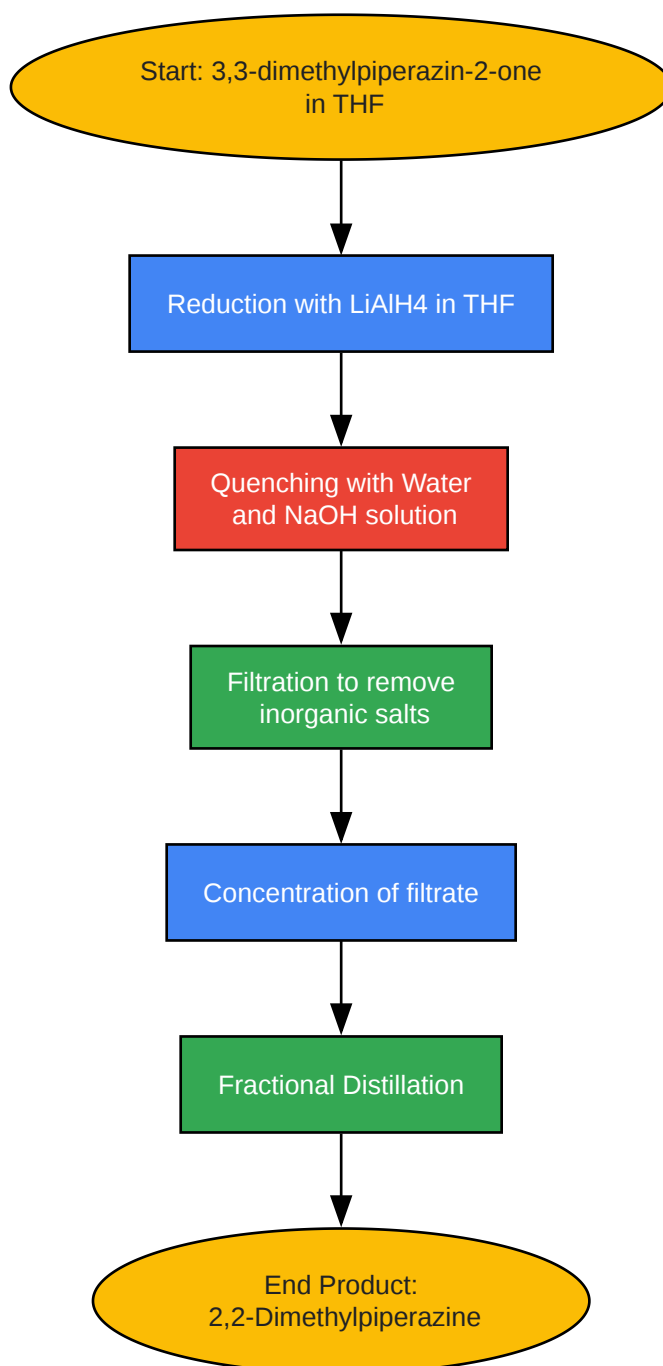
IL-6/Nrf2 Signaling Pathway

Piperazine derivatives have been investigated for their antioxidant properties and their role in modulating signaling pathways related to oxidative stress, such as the IL-6/Nrf2 loop pathway[4]. The following diagram illustrates the key components and relationships within this pathway.

IL-6/Nrf2 Signaling Pathway

Synthesis Workflow of 2,2-Dimethylpiperazine

The synthesis of 2,2-Dimethylpiperazine from 3,3-dimethylpiperazin-2-one can be represented by the following workflow diagram.



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Synthesis of 2,2-Dimethylpiperazine

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